3-O-Methyl 17|A-Estradiol
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Overview
Description
3-O-Methyl 17α-Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position of the estradiol molecule. It is known for its unique biological properties and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl 17α-Estradiol typically involves the methylation of estradiol. One common method is the reaction of estradiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: Industrial production of 3-O-Methyl 17α-Estradiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyl 17α-Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-O-Methyl 17α-Estradiol can yield 3-methoxy-17-keto-estradiol, while reduction can produce 3-methoxy-17β-estradiol .
Scientific Research Applications
Chemistry: In chemistry, 3-O-Methyl 17α-Estradiol is used as a reference compound for studying the reactivity and properties of estrogen derivatives. It serves as a model compound for developing new synthetic methodologies and understanding the behavior of estrogens under various conditions.
Biology: In biological research, this compound is utilized to investigate the role of estrogens in cellular processes. It helps in studying estrogen receptor interactions and the effects of estrogenic compounds on gene expression and cellular signaling pathways .
Medicine: 3-O-Methyl 17α-Estradiol has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders. It is also being explored for its anti-cancer properties, particularly in hormone-sensitive cancers such as breast cancer .
Industry: In the pharmaceutical industry, this compound is used in the development of estrogen-based drugs. It is also employed in the formulation of hormone therapies and contraceptives.
Mechanism of Action
3-O-Methyl 17α-Estradiol exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that mediate the biological effects of the compound .
Comparison with Similar Compounds
17β-Estradiol: The most potent naturally occurring estrogen, known for its strong estrogenic activity.
Estrone: A less potent estrogen compared to 17β-Estradiol, commonly found in postmenopausal women.
Estriol: A weak estrogen primarily produced during pregnancy.
Uniqueness: 3-O-Methyl 17α-Estradiol is unique due to the presence of the methoxy group, which alters its biological activity and receptor binding affinity. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAADVBNYHGIBP-FQBWVUSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432639 |
Source
|
Record name | 3-O-Methyl 17|A-Estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3434-76-2 |
Source
|
Record name | 3-O-Methyl 17|A-Estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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